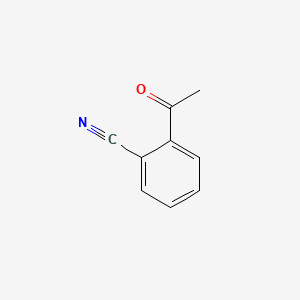

2-Acetylbenzonitrile

説明

2-Acetylbenzonitrile (CAS: 91054-33-0) is an aromatic nitrile derivative with a ketone substituent at the ortho position. Its molecular formula is C₉H₇NO, and it is commercially available for use in organic synthesis . The compound is a versatile building block in medicinal chemistry, particularly for synthesizing 3-substituted isoindolinones, which are core motifs in bioactive molecules (e.g., Pazinaclone analogs) . Its reactivity stems from the electron-withdrawing cyano group and the acetyl substituent, enabling cascade reactions under mild basic conditions .

特性

IUPAC Name |

2-acetylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSGWJQJDLCCFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70919993 | |

| Record name | 2-Acetylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91054-33-0 | |

| Record name | 2-Acetylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 2-Acetylbenzonitrile can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzonitrile using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5CN+CH3COCl→C6H4(COCH3)CN+HCl

This method requires careful control of reaction conditions, including temperature and the molar ratio of reactants, to achieve high yields.

Industrial Production Methods: On an industrial scale, this compound can be produced through similar Friedel-Crafts acylation processes, often optimized for large-scale operations. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and purity of the final product.

化学反応の分析

Cascade Reactions with α-Halo-Stabilized Carbanions

2-Acetylbenzonitrile undergoes base-promoted cascade reactions with ((chloromethyl)sulfonyl)benzenes (2H ) to form isoindolin-1-ones. Key findings include:

Reaction Optimization (Table 1)

| Entry | Base (1 equiv) | Temp (°C) | Time (h) | Yield (%) | d.r. |

|---|---|---|---|---|---|

| 1 | KOBu | r.t. | 24 | Dec | – |

| 2 | KOBu | r.t. | 24 | 24 | 2:1 |

| 5 | KOBu | r.t. | 18 | 86 | 2:1 |

| 6 | EtN | 50 | 60 | n.r. | – |

-

Optimal Conditions : KOBu at room temperature (18 h) achieved 86% yield with a diastereomeric ratio (d.r.) of 2:1 .

-

Key Products : Tetrasubstituted isoindolin-1-ones (e.g., 7 ) or (Z)-3-(sulfonylmethylene)isoindolin-1-ones, depending on the base and temperature .

Mechanistic Pathway :

-

Nucleophilic Attack : The α-halo-stabilized carbanion (2 ) attacks the carbonyl group of this compound, forming alkoxide intermediates (4a/b ) .

-

Cyclization : The alkoxide undergoes intramolecular attack at the nitrile group, forming a five-membered iminophthalan intermediate (6b ) .

-

Dimroth Rearrangement : 6b rearranges via a 1,2-elimination and aza-Michael addition to yield isoindolin-1-ones (7 ) .

Organocatalytic Asymmetric Nitro-Aldol Reactions

This compound acts as an electrophile in nitro-aldol reactions, enabling stereoselective C–C bond formation:

-

Substrate Scope : Compatible with diverse nitroalkanes, yielding β-nitro ketones with high enantiomeric excess (up to 94% ee) .

-

Catalytic System : Proline-derived organocatalysts facilitate asymmetric induction via enamine activation .

Mechanistic Insights from DFT Studies

Computational analyses (APFD/aug-ccPVDZ level) reveal:

-

Energy Barriers : The rate-determining step (nucleophilic attack) has a Gibbs energy barrier of 101.6 kJ/mol .

-

Solvent Effects : Acetonitrile stabilizes transition states via polar interactions, reducing activation energy .

-

Base Dependency : Strong bases (e.g., KOBu) enhance deprotonation efficiency, whereas weak bases (e.g., KCO) require elevated temperatures .

科学的研究の応用

Organic Synthesis

Asymmetric Synthesis

One of the prominent applications of 2-acetylbenzonitrile is in asymmetric synthesis. It has been utilized as a substrate in asymmetric cascade reactions to produce enantioenriched compounds. For instance, studies have shown that this compound can react with dimethyl malonate under phase transfer conditions to yield chiral products with considerable enantioselectivity. The use of bifunctional ammonium salts as catalysts has been highlighted, demonstrating that electron-withdrawing groups can enhance yields and selectivities significantly .

Table 1: Summary of Asymmetric Reactions Involving this compound

| Reaction Type | Catalyst Used | Yield (%) | Enantioselectivity (%) |

|---|---|---|---|

| Asymmetric Cascade with Malonate | Bifunctional ammonium salts | Up to 95 | Up to 50 |

| Nucleophilic Substitution | α-Halo-stabilized carbanions | Varies | Not specified |

Medicinal Chemistry

Anticancer Activity

Research has identified this compound derivatives as potential anticancer agents. A study reported its activity against Ewing’s sarcoma cell lines, where modifications to the compound enhanced its inhibitory effects on cancer cell growth. The structure-activity relationship (SAR) studies indicated that specific substitutions on the phenyl ring significantly improved the compound's potency, highlighting its potential as a lead compound for further development in cancer therapeutics .

Table 2: Biological Activity of this compound Derivatives

| Compound Variant | Cell Line Tested | GI50 (μM) |

|---|---|---|

| Parent Compound | TC32 | 0.5 |

| p-Methoxy Substituted | TC32 | 0.9 |

| Hydroxyl Group Modified | TC32 | 1.0 |

Materials Science

Polymer Chemistry

In materials science, this compound has been explored for its role in synthesizing novel polymers and copolymers. Its functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. The reactivity of the carbonyl and cyano groups facilitates various polymerization techniques, making it a valuable monomer in advanced materials .

Case Studies

Case Study 1: Synthesis of Chiral Compounds

In a systematic investigation, researchers employed this compound in the synthesis of chiral isoindolinones through cascade reactions. The study demonstrated that varying reaction conditions such as temperature and solvent type could optimize product yields and selectivities, establishing a robust method for generating complex chiral structures suitable for pharmaceutical applications.

Case Study 2: Anticancer Development

A derivative of this compound was synthesized and tested against Ewing’s sarcoma cells. The results showed that specific modifications led to a significant increase in potency compared to the parent compound. This study not only validated the compound's potential as an anticancer agent but also provided insights into the importance of structural modifications in drug design.

作用機序

The mechanism of action of 2-acetylbenzonitrile depends on its specific application. In chemical reactions, the nitrile and acetyl groups can undergo various transformations, influencing the reactivity and properties of the compound. For instance, in biological systems, the nitrile group can interact with enzymes that catalyze nitrile hydrolysis, leading to the formation of corresponding amides or acids.

類似化合物との比較

Structural and Reactivity Differences

2-Acetylbenzonitrile vs. 2-Formylbenzonitrile

- Electrophilicity : The acetyl group in this compound exhibits lower electrophilicity compared to the aldehyde group in 2-formylbenzonitrile. This reduces its reactivity toward nucleophilic additions, necessitating stronger bases (e.g., K₂CO₃) or phase-transfer catalysts for efficient cyclization .

- Applications: While 2-formylbenzonitriles readily form isoindoles, this compound is preferred for synthesizing 3,3-disubstituted isoindolinones with tetrasubstituted stereocenters, which are challenging to access via other routes .

This compound vs. 2-Benzylmalononitrile

- Reaction Pathways: 2-Benzylmalononitrile undergoes coupling with diazonium salts to form indole derivatives (e.g., 2-cyanoindoles) , whereas this compound reacts with pronucleophiles (e.g., dimethylmalonate) to yield isoindolinones via a K₂CO₃-promoted cascade mechanism .

This compound vs. Halogenated Benzonitriles

- Substituent Effects : Halogenated analogs (e.g., 2-chloro-6-methylbenzonitrile) are less reactive in cyclization reactions due to the lack of an electron-withdrawing ketone group. They are typically used as intermediates in cross-coupling reactions rather than cascade processes .

Reaction Kinetics and Mechanisms

- Electrophilicity Challenges: Kinetic studies of this compound with carbanions revealed inconclusive electrophilicity parameters, likely due to competing enolization pathways .

- Catalytic Requirements: Enantioselective synthesis of isoindolinones requires chiral phase-transfer catalysts (e.g., ammonium salt 21), highlighting the need for precise stereochemical control absent in simpler benzonitriles .

生物活性

2-Acetylbenzonitrile (CAS No. 20099-89-2) is an organic compound that has garnered attention in various fields, particularly in synthetic chemistry and biological research. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, catalytic applications, and potential therapeutic effects.

This compound is characterized by the following chemical properties:

- Molecular Formula : CHN

- Molecular Weight : 157.19 g/mol

- Boiling Point : Not specified in the literature

- Structure : It features both an acetyl group and a nitrile group attached to a benzene ring.

Synthesis and Catalytic Applications

Recent studies have highlighted the utility of this compound in asymmetric synthesis and catalysis. For instance, it has been used as an electrophile in various organocatalytic reactions, demonstrating moderate enantioselectivity when combined with specific catalysts derived from chiral amines. The presence of electron-withdrawing groups on the aromatic rings has been shown to enhance yields and selectivities in these reactions .

Table 1: Summary of Reaction Conditions and Yields

| Catalyst Type | Solvent | Base | Yield (%) | Enantioselectivity (%) |

|---|---|---|---|---|

| Bifunctional Ammonium Salts | DCM | KPO | 70 | 41 |

| Chiral Diamine Catalysts | Toluene | CsCO | 68 | 30 |

| Urea Derivatives | THF | KCO | 60 | 50 |

Antimicrobial Properties

The biological evaluation of this compound has revealed significant antimicrobial activity against various pathogens. In vitro studies have demonstrated that this compound exhibits antifungal properties, with effective inhibition against fungal strains at concentrations that suggest low cytotoxicity to mammalian cells .

Case Study: Antifungal Activity

A study evaluated the antifungal activity of several derivatives of this compound against Candida albicans. The results indicated that certain modifications to the compound's structure enhanced its antifungal efficacy:

- IC50 Values : The most potent derivatives exhibited IC50 values below 100 µM, indicating strong antifungal activity.

- Cell Viability Assays : MTT assays confirmed minimal cytotoxicity to Vero cells at concentrations exceeding 375 µM .

Mechanistic Insights

The mechanism of action for the biological activity of this compound is not fully elucidated; however, preliminary studies suggest that it may involve interactions with specific cellular targets or pathways. For example, computational docking studies have indicated favorable binding interactions with enzymes involved in fungal metabolism, such as DprE1, which is crucial for cell wall synthesis in Mycobacterium tuberculosis .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-acetylbenzonitrile with high purity, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis requires careful control of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry). For example, in reactions with ((chloromethyl)sulfonyl)benzene, varying base strength (e.g., K2CO3 vs. NaH) significantly impacts product distribution between epoxide and isoindolinone pathways . To ensure reproducibility, document all conditions (e.g., Table 1 from ), use standardized purification methods (column chromatography, recrystallization), and validate purity via <sup>1</sup>H/<sup>13</sup>C NMR and HPLC. Include full experimental details in the main manuscript or supplementary materials per journal guidelines .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer : Combine <sup>1</sup>H NMR (to confirm acetyl and nitrile groups), IR (C≡N stretch at ~2220 cm<sup>-1</sup>), and mass spectrometry (molecular ion peaks). For structural elucidation of complex products (e.g., isoindolinones), single-crystal X-ray diffraction provides unambiguous confirmation, as demonstrated for related benzonitrile derivatives . Always cross-validate with elemental analysis to confirm stoichiometry.

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use fume hoods to avoid inhalation, and wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Refer to safety data sheets (SDS) for benzonitrile analogs, which highlight risks of cyanide release under decomposition . Store in airtight containers away from strong oxidizers. Include hazard mitigation strategies in the experimental design phase.

Advanced Research Questions

Q. How can researchers resolve contradictions in mechanistic pathways involving this compound, such as competing cyclization routes?

- Methodological Answer : Employ kinetic and thermodynamic studies to identify dominant pathways. For example, in reactions producing isoindolinones vs. epoxides, monitor intermediates via <i>in situ</i> FTIR or quenching experiments. Computational modeling (DFT calculations) can predict energy barriers for nucleophilic attack at the carbonyl vs. cyano group, as seen in bifurcation studies . Cross-reference with literature on analogous systems (e.g., 2-(methylthio)benzonitrile reactivity ).

Q. What strategies optimize the regioselectivity of this compound in multi-step syntheses?

- Methodological Answer : Use directing groups or steric effects to control regiochemistry. For instance, introducing electron-withdrawing substituents on the benzene ring can direct nucleophilic attack to specific positions. Compare results with boronate-containing benzonitrile derivatives, where steric hindrance from tetramethyl dioxaborolan groups influences coupling reactions . Statistical design of experiments (DoE) helps identify critical variables .

Q. How can computational tools enhance the design of this compound-based catalysts or ligands?

- Methodological Answer : Perform molecular docking or MD simulations to predict binding affinities. For example, the acetyl group’s electron-withdrawing effect modulates the nitrile’s Lewis acidity, which is critical in coordination chemistry. Validate predictions with experimental metrics like association constants (UV-Vis titration) or crystallographic data .

Q. What methodologies address data reproducibility challenges in studies involving this compound?

- Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw NMR/MS data in repositories like ChemSpider or Zenodo. For reaction optimization, use robotic platforms to minimize human error. Document failed experiments to guide troubleshooting, as emphasized in reproducibility frameworks .

Q. How can this compound be leveraged in novel heterocyclic syntheses, and what analytical methods validate these processes?

- Methodological Answer : Explore cascade reactions, such as base-promoted cyclizations, to form isoindolinones or quinolines. Monitor reaction progress via LC-MS and isolate intermediates for structural validation. Compare with established protocols for 3,3-dialkylated isoindolin-1-ones . Use kinetic isotope effects (KIE) to probe rate-determining steps.

Methodological Notes

- Data Contradictions : Apply triangulation by combining experimental, computational, and literature data . For example, conflicting NMR signals may arise from tautomerism; use variable-temperature NMR to resolve .

- Ethical Compliance : Follow institutional guidelines for chemical waste disposal and toxicity reporting, as outlined in SDS documents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。